molecular formula C11H17NO5 B2977003 4-(tert-Butoxycarbonylamino)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 2287287-55-0

4-(tert-Butoxycarbonylamino)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No.: B2977003
CAS No.: 2287287-55-0
M. Wt: 243.259
InChI Key: KBLSTQQTVKLCFW-UHFFFAOYSA-N
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Description

4-(tert-Butoxycarbonylamino)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its stability and reactivity, making it a valuable intermediate in various chemical syntheses. Its structure includes a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butoxycarbonylamino)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid typically involves multiple steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a suitable diene reacts with a dienophile under controlled conditions to form the bicyclic structure.

    Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced by reacting the amine precursor with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Oxidation and Functionalization: The final steps involve oxidation and functionalization to introduce the carboxylic acid group and complete the synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butoxycarbonylamino)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the bicyclic structure.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 4-(tert-Butoxycarbonylamino)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid is used as an intermediate in the synthesis of complex molecules. Its stable Boc-protected amine group allows for selective reactions, making it valuable in multi-step syntheses.

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications. The Boc group can be selectively removed under mild conditions, allowing for the study of amine functionalities in biological systems.

Medicine

In medicinal chemistry, this compound serves as a building block for the synthesis of pharmaceuticals. Its unique structure can be incorporated into drug molecules to enhance their stability and bioavailability.

Industry

In the industrial sector, this compound is used in the production of polymers and advanced materials. Its reactivity and stability make it suitable for creating high-performance materials with specific properties.

Mechanism of Action

The mechanism by which 4-(tert-Butoxycarbonylamino)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid exerts its effects involves the selective protection and deprotection of amine groups. The Boc group protects the amine during reactions, preventing unwanted side reactions. Upon removal of the Boc group, the free amine can participate in further chemical or biological interactions.

Molecular Targets and Pathways

The molecular targets of this compound include enzymes and proteins that interact with amine groups. The pathways involved often relate to the synthesis and modification of biomolecules, where the Boc group serves as a temporary protecting group.

Comparison with Similar Compounds

Similar Compounds

    4-(tert-Butoxycarbonylamino)-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid: Similar in structure but with a different bicyclic core.

    4-(tert-Butoxycarbonylamino)-2-oxabicyclo[3.1.1]octane-1-carboxylic acid: Another variant with a larger bicyclic structure.

Uniqueness

4-(tert-Butoxycarbonylamino)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid is unique due to its specific bicyclic structure, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring selective protection and deprotection of amine groups.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can leverage its properties for various scientific and industrial purposes.

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO5/c1-9(2,3)17-8(15)12-10-4-11(5-10,7(13)14)16-6-10/h4-6H2,1-3H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLSTQQTVKLCFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CC(C1)(OC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287287-55-0
Record name 4-{[(tert-butoxy)carbonyl]amino}-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
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